DL-TBOA

Descripción general

Descripción

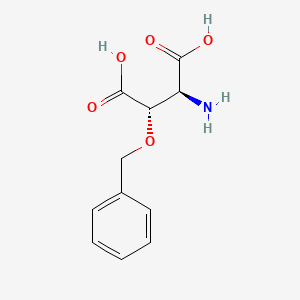

El ácido DL-Treo-β-benciloxiaspártico, comúnmente conocido como DL-TBOA, es un potente inhibidor de los transportadores de aminoácidos excitatorios (EAATs). Se utiliza ampliamente en la investigación científica para estudiar el papel de los transportadores de glutamato en diversos procesos fisiológicos y patológicos. This compound es conocido por su capacidad para bloquear la absorción de glutamato, un importante neurotransmisor en el sistema nervioso central, influyendo así en la transmisión sináptica y la excitabilidad neuronal .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

DL-TBOA se sintetiza a través de un proceso de varios pasos que involucra la protección y desprotección de grupos funcionales, así como la formación de intermediarios claveEl paso final implica la desprotección del grupo amino para obtener this compound .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto se produce generalmente en laboratorios químicos especializados bajo condiciones controladas. La síntesis implica el uso de reactivos y disolventes de alta pureza, así como técnicas avanzadas de purificación para garantizar que el producto final cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de Reacciones

DL-TBOA principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el amino y el carboxilo. También puede participar en reacciones de esterificación y amidación .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen agentes protectores como el tert-butoxicarbonil (Boc) y el cloroformato de bencilo, así como agentes desprotectores como el ácido trifluoroacético. Las reacciones se llevan a cabo típicamente bajo condiciones suaves para evitar la degradación del compuesto .

Productos Principales Formados

Los principales productos formados a partir de las reacciones que involucran this compound incluyen varios intermediarios protegidos y desprotegidos, así como derivados con grupos funcionales modificados. Estos productos a menudo se utilizan en estudios adicionales para explorar las relaciones estructura-actividad del compuesto .

Aplicaciones Científicas De Investigación

Neuroscience Research

Mechanism of Action:

DL-TBOA functions as a competitive, non-transportable blocker of excitatory amino acid transporters (EAATs), which play a critical role in regulating extracellular levels of glutamate. By inhibiting these transporters, this compound increases glutamate concentrations in the synaptic cleft, facilitating studies on excitatory neurotransmission and neuronal excitability.

Key Findings:

- Potency: this compound exhibits high potency against EAAT1 and EAAT2, with inhibition constants (Ki) of 42 µM and 5.7 µM, respectively .

- Electrophysiological Effects: In vivo studies demonstrated that microdialysis administration of this compound into the hippocampus significantly increased extracellular levels of aspartate and glutamate, leading to neuronal damage and convulsive behavior in animal models .

Case Study:

In a study examining the effects of this compound on neocortical slices from postnatal rats, it was shown that application of this compound reduced the activity of EAAC1 and GLT1 transporters, providing insights into glutamatergic signaling during early brain development .

Cancer Research

Impact on Chemotherapy:

Recent research has highlighted the potential of this compound in enhancing the efficacy of chemotherapy agents in colorectal cancer (CRC). It was found that this compound augments cell death induced by specific chemotherapeutics while reducing p53 induction, which is often associated with cellular stress responses.

Key Findings:

- Cell Viability: In CRC cell lines HCT116 and LoVo, co-treatment with this compound increased cell death induced by SN38 (an active metabolite of irinotecan) while counteracting the effects of oxaliplatin .

- Mechanistic Insights: The alteration in SLC1A1 transporter activity was noted as a significant factor in the differential effects observed in chemotherapy resistance .

Data Table: Effects of this compound on Chemotherapy-Induced Cell Death

| Treatment | Cell Line | Effect on Viability | Mechanism |

|---|---|---|---|

| SN38 + this compound | HCT116 | Increased death | Reduced p53 induction |

| Oxaliplatin + this compound | HCT116 | Decreased death | Altered SLC1A1 localization |

Pharmacological Applications

Research Tool:

this compound has been utilized as a research tool to dissect the physiological roles of glutamate transporters in various experimental settings. Its ability to selectively inhibit EAATs without affecting ionotropic or metabotropic receptors makes it invaluable for studying excitatory neurotransmission.

Key Findings:

- Selectivity: this compound shows selectivity for EAATs over other receptor types, making it suitable for targeted studies on glutamate signaling pathways .

- In Vitro Applications: It has been effectively used in assays involving HEK293 cells expressing different EAATs to explore transporter function and pharmacodynamics .

Mecanismo De Acción

DL-TBOA ejerce sus efectos inhibiendo competitivamente los transportadores de aminoácidos excitatorios, específicamente EAAT1, EAAT2 y EAAT3. Al bloquear la absorción de glutamato, this compound aumenta la concentración extracelular de este neurotransmisor, lo que lleva a una mayor transmisión sináptica y excitabilidad neuronal. Este mecanismo es particularmente útil para estudiar el papel de los transportadores de glutamato en diversos procesos fisiológicos y patológicos .

Comparación Con Compuestos Similares

DL-TBOA a menudo se compara con otros inhibidores de los transportadores de glutamato como el L-trans-pirrolidina-2,4-dicarboxilato (t-2,4-PDC). Si bien ambos compuestos inhiben la absorción de glutamato, this compound es más potente y selectivo para los EAATs. A diferencia del t-2,4-PDC, this compound no es transportado por los transportadores de glutamato, lo que lo convierte en una herramienta más efectiva para estudiar el papel de los transportadores de glutamato en la transmisión sináptica .

Compuestos Similares

L-trans-Pirrolidina-2,4-Dicarboxilato (t-2,4-PDC): Un inhibidor de sustrato de los transportadores de glutamato, menos potente que this compound.

Dihidrocainato: Un inhibidor selectivo de EAAT2, menos potente que this compound.

Las propiedades únicas de this compound y su alta potencia lo convierten en una herramienta valiosa en la investigación científica, particularmente en el estudio de los transportadores de glutamato y su papel en diversos procesos fisiológicos y patológicos.

Actividad Biológica

DL-Threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent inhibitor of excitatory amino acid transporters (EAATs), which play a critical role in regulating extracellular levels of glutamate, a key neurotransmitter in the central nervous system. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cell viability, and potential neurotoxic and neuroprotective properties.

This compound acts primarily as a competitive inhibitor of EAATs, particularly EAAT1 and EAAT2. The compound has been shown to inhibit glutamate uptake in various cellular models:

- In vitro Studies : In COS-1 cells overexpressing EAAT1, this compound exhibited an inhibition constant (Ki) of 42 µM. For EAAT2, the Ki was significantly lower at 5.7 µM, indicating a stronger inhibitory effect compared to other known blockers like dihydrokainate (Ki = 79 µM) .

- In vivo Studies : Administration of this compound via microdialysis into the hippocampus of rats resulted in a substantial increase in extracellular levels of both aspartate (3.4-fold) and glutamate (9-fold), demonstrating its efficacy in altering neurotransmitter dynamics .

Effects on Cell Viability

This compound's impact on cell viability has been extensively studied in cancer cell lines. Research indicates that this compound can have dual effects depending on the context:

- Cancer Cell Lines : In studies involving HCT116 and LoVo cells, this compound enhanced cell death induced by SN38 (an active metabolite of irinotecan) while counteracting cell death caused by oxaliplatin. Specifically, treatment with 350 µM this compound abolished oxaliplatin-induced loss of viability in LoVo cells . This suggests that this compound may modulate resistance mechanisms in cancer therapy.

- Mechanistic Insights : The differential effects observed are linked to changes in the expression and localization of SLC1A1, an important glutamate transporter. In resistant cell lines, this compound treatment led to increased sensitivity to SN38 while providing protection against oxaliplatin-induced toxicity .

Neurotoxic and Neuroprotective Properties

This compound's role extends beyond cancer biology; it also exhibits neurotoxic and neuroprotective effects:

- Neurotoxicity : High doses of this compound have been associated with neuronal damage in the hippocampus, evidenced by convulsive behavior and limbic seizures in animal models following stereotaxic administration . This underscores the potential risks associated with excessive inhibition of glutamate transporters.

- Neuroprotection : Conversely, under certain conditions, this compound may provide neuroprotective effects by preventing excitotoxicity associated with elevated glutamate levels. The balance between its neurotoxic and neuroprotective roles is critical for understanding its therapeutic potential .

Summary of Findings

The biological activity of this compound is characterized by its potent inhibition of EAATs, leading to significant alterations in glutamate dynamics and cellular viability across various contexts. Below is a summary table encapsulating key findings:

| Property | Value/Observation |

|---|---|

| EAAT1 Ki | 42 µM |

| EAAT2 Ki | 5.7 µM |

| Effect on SN38-induced death | Enhanced by this compound |

| Effect on oxaliplatin-induced death | Counteracted by this compound |

| Neurotoxicity | Induces neuronal damage at high doses |

| Neuroprotection | Potentially protective under certain conditions |

Q & A

Basic Research Questions

Q. How should DL-TBOA be prepared and stored for in vitro experiments to ensure stability and activity?

this compound is soluble in DMSO (≥100 mg/mL) but poorly soluble in water. For stock solutions, dissolve in DMSO and dilute to working concentrations in physiological buffers (e.g., ACSF). Avoid repeated freeze-thaw cycles: store powder at -20°C (stable for 3 years) and solvent-based solutions at -80°C (stable for 6 months). Use ultrasonic baths for dissolution if precipitates form .

Q. What are the selectivity profiles of this compound for EAAT subtypes, and how should this inform experimental design?

this compound inhibits EAAT1 (IC₅₀ = 70 µM), EAAT2 (IC₅₀ = 6 µM), and EAAT3 (IC₅₀ = 6 µM). For subtype-specific studies, pair this compound with EAAT2-selective blockers (e.g., dihydrokainate) or use EAAT3-knockout models. Validate selectivity via dose-response curves in heterologous expression systems .

Q. What concentrations of this compound are effective in blocking glutamate uptake in neuronal and glial systems?

In synaptosomal assays, 10–30 µM this compound effectively blocks glutamate uptake. For in vivo microdialysis (e.g., hippocampal studies), use 500 µM to elevate extracellular glutamate and aspartate levels. Higher doses (>500 µM) may induce neuronal damage or seizures .

Advanced Research Questions

Q. How does this compound modulate conformational states of glutamate transporters, and how can this be experimentally probed?

this compound binds to EAATs, locking them in an outward-facing conformation by preventing closure of the HP2 domain. Use paired cysteine crosslinking (e.g., A243C/T396C mutants) with reducing agents (e.g., CuPh) to track conformational changes. Co-application with substrates (glutamate) or ions (K⁺) reverses this compound-induced locking, detectable via electrophysiology or EPR spectroscopy .

Q. How can contradictory results on this compound’s effects on synaptic transmission be resolved?

this compound inconsistently alters EPSC amplitudes (e.g., transient increases followed by decreases in R1/R2 EPSCs). This may reflect presynaptic vesicle depletion due to prolonged glutamate accumulation. Include controls for vesicle refilling (e.g., bafilomycin A1) and measure paired-pulse facilitation (PPF) to distinguish pre- vs. postsynaptic effects .

Q. What experimental strategies mitigate this compound-induced neurotoxicity in long-term studies?

Neuronal damage correlates with prolonged extracellular glutamate elevation. Use lower doses (≤100 µM) in chronic models or co-apply NMDA receptor antagonists (e.g., memantine). Monitor behavior (e.g., seizure activity) and validate via histology (e.g., Fluoro-Jade staining) .

Q. How does this compound affect astrocytic calcium signaling, and what methodological considerations apply?

this compound reduces Ca²⁺ transient amplitudes in astrocytic processes (ΔF/F drop: P = 0.0020) by impairing glutamate uptake-dependent IP3R2 activation. Use GCaMP6f-expressing astrocytes and two-photon imaging in acute slices. Control for indirect neuronal effects via TTX or glutamate receptor blockers .

Q. Data Analysis & Interpretation

Q. How should dose-dependent behavioral effects of this compound be analyzed?

In operant conditioning assays (e.g., lever presses), this compound reduces active lever presses (dose-dependent, 0–10 mM) but increases pellet intake. Use non-linear regression to model dose-response curves (GraphPad Prism) and ANCOVA to compare slopes between behaviors .

Q. What statistical approaches are optimal for interpreting this compound’s effects on mEPSCs?

this compound increases mEPSC amplitude (postsynaptic effect) but reduces frequency (presynaptic effect). Analyze cumulative probability distributions (Kolmogorov-Smirnov test) and compare means (paired t-test). For dose-response studies, use one-way ANOVA with Tukey’s post hoc .

Q. How can this compound’s paradoxical increase in hypoosmotic glutamate release be explained?

this compound blocks transporter reversal under hypoosmotic stress, leading to glutamate accumulation. Use simultaneous microdialysis and biosensors to measure real-time extracellular glutamate. Validate with EAAT-knockout models or alternative inhibitors (e.g., TFB-TBOA) .

Q. Methodological Best Practices

- Electrophysiology : Pre-apply this compound for 10–15 min to ensure steady-state inhibition. Monitor series resistance for osmolarity-induced artifacts .

- In vivo studies : Use ice packs during transport to maintain stability, and confirm compound integrity via HPLC post-experiment .

- Thermal proteome profiling (TPP) : Combine this compound with EAAT1/NCX inhibitors (e.g., aprindine) to study transporter interactions in biostasis models .

Propiedades

IUPAC Name |

(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOBCYXURWDEDS-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415515 | |

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208706-75-6 | |

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.